2-Chloro-4-(5-chlorovaleryl)pyridine
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Description
2-Chloro-4-(5-chlorovaleryl)pyridine is a useful research compound. Its molecular formula is C10H11Cl2NO and its molecular weight is 232.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyridine Derivatives
2-Chloro-4-(5-chlorovaleryl)pyridine is involved in the synthesis of various pyridine derivatives. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate for the herbicide trifloxysulfuron, involves a process starting from nicotinamide via Hofmann degradation and oxidative chlorination (Zuo Hang-dong, 2010). Another study discusses the synthesis of 2-chloro-5-trifluromethyl pyridine, highlighting its application as an intermediate in pharmaceuticals and agrochemicals, particularly in herbicides (Li Zheng-xiong, 2004).
Reactions with Other Chemicals
The reactivity of pyridine derivatives like this compound with other chemicals is a significant area of study. For instance, pyridine reacts with CsSO4F to produce various products including 2-fluoropyridine and 2-chloro or 2-alkoxypyridine, depending on the solvent used (S. Stavber, M. Zupan, 1990). Another research highlights the use of 6-chloronicotinic acid as a starting material for synthesizing a variety of 2,5-disubstituted pyridines, useful in pesticide and medicinal chemistry (Isabelle Cabanal-Duvillard, J. Berrien, 1999).
Photophysical Properties
The study of photophysical properties of pyridine derivatives, including those derived from this compound, is crucial. A study on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which were converted into monomeric pyridine- and chloro-coordinated cyclometallated complexes, shows the importance of these compounds in understanding fluorescent properties in solution and solid-state (F. S. Mancilha et al., 2011).
Structural Analysis
The geometrical structure of pyridine derivatives, such as 5-Chloro-3-hydroxy-4-(phenylediazenyl)pyridine-2(1H)-one, is studied for understanding their stability and reactivity with metals (A. F. Shoair, A. El-Shobaky, E. A. Azab, 2015).
Analytical Applications
Analytical techniques like HPLC are used to analyze pyridine derivatives, demonstrating their significance in chemical analysis (Wang Yue-feng, 2007).
Solid Phase Synthesis
2-Chloro-5-bromopyridine, a related compound, has been used as a scaffold in solid-phase synthesis to create pyridine-based libraries, which demonstrates the versatility of pyridine derivatives in synthetic chemistry (P. Pierrat, P. Gros, Y. Fort, 2005).
Properties
IUPAC Name |
5-chloro-1-(2-chloropyridin-4-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-2-1-3-9(14)8-4-6-13-10(12)7-8/h4,6-7H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXEQAHOWHVPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CCCCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642152 |
Source
|
Record name | 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-09-6 |
Source
|
Record name | 5-Chloro-1-(2-chloro-4-pyridinyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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